molecular formula C16H22ClNO2 B2520499 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide CAS No. 300820-85-3

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide

Cat. No.: B2520499
CAS No.: 300820-85-3
M. Wt: 295.81
InChI Key: VGTHJTOHJMCXDJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound features a phenoxy group substituted with chlorine and methyl groups, linked to an acetamide moiety with cyclohexyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclohexyl and methyl groups in the acetamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different reactivity in chemical processes.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12-10-14(8-9-15(12)17)20-11-16(19)18(2)13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTHJTOHJMCXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N(C)C2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324724
Record name 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300820-85-3
Record name 2-(4-chloro-3-methylphenoxy)-N-cyclohexyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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